molecular formula C20H20ClFN4O2 B6459396 3-{[1-(5-chloro-3-fluoropyridin-2-yl)piperidin-4-yl]methyl}-7-methoxy-3,4-dihydroquinazolin-4-one CAS No. 2549004-97-7

3-{[1-(5-chloro-3-fluoropyridin-2-yl)piperidin-4-yl]methyl}-7-methoxy-3,4-dihydroquinazolin-4-one

Cat. No.: B6459396
CAS No.: 2549004-97-7
M. Wt: 402.8 g/mol
InChI Key: HJMCVHPHRWKDIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the 3,4-dihydroquinazolin-4-one class, characterized by a bicyclic core fused with a piperidine-pyridine moiety. Key structural features include:

  • Dihydroquinazolinone core: Provides rigidity and hydrogen-bonding capacity, often critical for target engagement.
  • 7-Methoxy substituent: Enhances lipophilicity and modulates electronic properties.
  • Piperidin-4-ylmethyl group: Facilitates conformational flexibility and interaction with hydrophobic pockets.
  • 5-Chloro-3-fluoropyridine: A halogenated aromatic system likely influencing binding affinity and metabolic stability.

While its exact biological target remains unspecified in the available literature, analogs of this scaffold have shown antimicrobial and kinase-inhibitory activities .

Properties

IUPAC Name

3-[[1-(5-chloro-3-fluoropyridin-2-yl)piperidin-4-yl]methyl]-7-methoxyquinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClFN4O2/c1-28-15-2-3-16-18(9-15)24-12-26(20(16)27)11-13-4-6-25(7-5-13)19-17(22)8-14(21)10-23-19/h2-3,8-10,12-13H,4-7,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJMCVHPHRWKDIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=O)N(C=N2)CC3CCN(CC3)C4=C(C=C(C=N4)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClFN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

Similar compounds have been found to target the p2x7 receptor. The P2X7 receptor is a type of purinergic receptor for ATP that plays a significant role in inflammation and immunity.

Mode of Action

It can be inferred from related compounds that it may interact with its target receptor (such as the p2x7 receptor) and modulate its activity. This interaction could lead to changes in cellular signaling pathways, resulting in various downstream effects.

Pharmacokinetics

A related compound has been reported to have high oral bioavailability and low to moderate clearance in preclinical species. These properties suggest that the compound could be well-absorbed and retained in the body, which could potentially enhance its bioavailability and therapeutic effects.

Biological Activity

3-{[1-(5-chloro-3-fluoropyridin-2-yl)piperidin-4-yl]methyl}-7-methoxy-3,4-dihydroquinazolin-4-one is a novel compound that has garnered attention for its potential biological activities. This article explores its synthesis, pharmacological properties, and biological activity, supported by relevant case studies and research findings.

The molecular formula of the compound is C20H20ClFN4OC_{20}H_{20}ClFN_4O with a molecular weight of approximately 386.8 g/mol. The structure features a quinazolinone core substituted with a piperidine moiety and a chlorofluoropyridine group, which may influence its biological interactions.

PropertyValue
Molecular FormulaC20H20ClFN4O
Molecular Weight386.8 g/mol
CAS Number2415569-65-0

Synthesis

The synthesis of this compound involves multiple steps, including the formation of the quinazolinone structure and subsequent substitutions to introduce the piperidine and chlorofluoropyridine groups. Detailed synthetic pathways can be found in various chemical literature sources.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, studies have demonstrated that quinazolinone derivatives can inhibit cell proliferation in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.

Antimicrobial Activity

Some derivatives of quinazolinones have shown promising antimicrobial properties. The presence of the piperidine moiety may enhance the interaction with bacterial targets, leading to increased efficacy against specific pathogens.

Neuropharmacological Effects

The compound’s structure suggests potential interactions with neurotransmitter systems. Compounds with similar structures have been studied for their effects on serotonin and dopamine receptors, indicating potential applications in treating neuropsychiatric disorders.

Case Studies

  • Anticancer Activity : A study published in Journal of Medicinal Chemistry found that certain quinazolinone derivatives displayed IC50 values in the nanomolar range against breast cancer cell lines, suggesting potent anticancer properties .
  • Antimicrobial Efficacy : Another investigation reported that similar compounds exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, showcasing their potential as novel antibiotics .
  • Neuropharmacological Investigation : A recent study highlighted the ability of quinazolinone derivatives to modulate serotonin receptors, providing insights into their potential use in treating anxiety disorders .

Scientific Research Applications

Antitumor Activity

Recent studies have indicated that compounds similar to 3-{[1-(5-chloro-3-fluoropyridin-2-yl)piperidin-4-yl]methyl}-7-methoxy-3,4-dihydroquinazolin-4-one exhibit significant antitumor properties. These compounds target specific signaling pathways involved in cancer cell proliferation and survival. For instance, quinazoline derivatives have been shown to inhibit the activity of certain kinases that are overexpressed in various cancers, leading to reduced tumor growth and increased apoptosis in cancer cells .

Neurological Disorders

The compound's structure suggests potential neuroprotective effects. Research has demonstrated that similar quinazoline derivatives can modulate neurotransmitter systems and exhibit anti-inflammatory properties in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The piperidine moiety is known for its ability to cross the blood-brain barrier, enhancing the compound's efficacy in targeting central nervous system disorders .

Antimicrobial Activity

Preliminary studies have shown that this compound possesses antimicrobial properties against a range of bacterial strains. The presence of the chloro and fluorine substituents may enhance its interaction with microbial membranes, leading to increased permeability and subsequent cell death . Further investigations are needed to elucidate the exact mechanisms of action.

Case Studies

Several case studies have been documented regarding the applications of similar compounds:

Case Study 1: Antitumor Efficacy

A study published in Cancer Research demonstrated that a related quinazoline derivative significantly inhibited tumor growth in xenograft models by targeting the EGFR pathway. The results indicated a dose-dependent response with minimal toxicity observed in normal tissues .

Case Study 2: Neuroprotective Effects

In a model of Alzheimer's disease, a derivative showed promise in reducing amyloid-beta plaque formation and improving cognitive function in treated mice compared to controls. This suggests potential for therapeutic development aimed at neurodegenerative diseases .

Comparison with Similar Compounds

DMPI (3-{1-[(2,3-Dimethylphenyl)methyl]piperidin-4-yl}-1-methyl-2-pyridin-4-yl-1H-indole)

  • Structure : Indole core substituted with piperidine and pyridine.
  • Activity : Synergizes with carbapenems against methicillin-resistant S. aureus (MRSA) .
  • Key Differences: DMPI lacks the dihydroquinazolinone core, replacing it with an indole system. The 2,3-dimethylphenyl group in DMPI may reduce metabolic stability compared to the fluoropyridine in the target compound.

CDFII (2-(2-Chlorophenyl)-3-[1-(2,3-dimethylbenzyl)piperidin-4-yl]-5-fluoro-1H-indole)

  • Structure : Indole scaffold with a 2-chlorophenyl group and dimethylbenzyl-piperidine.
  • Activity : MRSA synergist with carbapenems .

3-({1-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]piperidin-4-yl}methyl)-7-methoxy-3,4-dihydroquinazolin-4-one (CAS: 2549029-18-5)

  • Structure : Nearly identical to the target compound but substitutes 5-chloro-3-fluoropyridine with a 2,4-dimethylthiazole.
  • Key Differences :
    • Thiazole introduces sulfur-mediated interactions but reduces electronegativity compared to fluoropyridine.
    • Molecular weight: 398.52 g/mol (thiazole analog) vs. ~425 g/mol (target compound, estimated) .

3-(Piperidin-4-yl)-3,4-dihydroquinazolin-4-one (CAS: Not fully specified)

  • Structure : Simplest analog lacking the pyridine or thiazole substituents.
  • Activity : Unreported but serves as a building block for kinase inhibitors .
  • Key Differences :
    • Absence of halogenated aromatic systems reduces binding specificity.
    • Lower molecular weight (178.15 g/mol) due to truncated side chains .

Data Table: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Reported Activity Reference
Target Compound Dihydroquinazolinone 5-Chloro-3-fluoropyridine ~425 (estimated) Undisclosed
DMPI Indole 2,3-Dimethylphenyl, pyridine ~400 (estimated) MRSA synergist
CDFII Indole 2-Chlorophenyl, dimethylbenzyl ~450 (estimated) MRSA synergist
Thiazole Analog (CAS: 2549029-18-5) Dihydroquinazolinone 2,4-Dimethylthiazole 398.52 Undisclosed
3-(Piperidin-4-yl)-3,4-dihydroquinazolin-4-one Dihydroquinazolinone Unsubstituted piperidine 178.15 Kinase inhibitor precursor

Research Findings and Implications

  • Halogenation Impact: The 5-chloro-3-fluoropyridine group in the target compound likely improves target affinity and metabolic stability compared to non-halogenated analogs (e.g., thiazole analog) .
  • Scaffold Flexibility: Dihydroquinazolinone cores exhibit tunable activity based on substituents; indole-based analogs (DMPI, CDFII) prioritize MRSA synergy, while the target compound’s activity remains speculative .
  • Synthetic Accessibility: Piperidine-linked dihydroquinazolinones are common in medicinal chemistry due to modular synthesis, enabling rapid analog generation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.